2-(6-(2-Cyclohexylethoxy)-tetrahydro-4,5-dihydroxy-2(hydroxymethyl)-2H-pyran-3-yloxy)-tetrahydro-6(hydroxymethyl)-2H-pyran-3,4,5-triol
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Description
2-(6-(2-Cyclohexylethoxy)-tetrahydro-4,5-dihydroxy-2(hydroxymethyl)-2H-pyran-3-yloxy)-tetrahydro-6(hydroxymethyl)-2H-pyran-3,4,5-triol is a useful research compound. Its molecular formula is C20H36O11 and its molecular weight is 452.5 g/mol. The purity is usually 95%.
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Scientific Research Applications
Organocatalysts in Heterocyclic Compound Synthesis
The synthesis of heterocyclic compounds, including tetrahydrobenzo[b]pyrans, is of significant interest due to their presence in natural compounds, pharmaceuticals, and drug candidates. Organocatalysts play a crucial role in the three-component cyclocondensation processes used to synthesize these heterocycles. The use of organocatalysts, especially in green solvent media like water or water-ethanol systems, aligns with the principles of green chemistry. This approach not only offers a sustainable synthesis pathway but also highlights the recyclability and environmental compatibility of the catalysts used (Kiyani, 2018).
Synthesis and Chemistry of Hexasubstituted Pyrazolines
Research has delved into the synthesis and chemistry of structurally unique pyrazolines, emphasizing the development of synthetic routes for pentasubstituted 2H-pyrazoles and their conversion into hexasubstituted pyrazolines. The reactions involved in these processes, including thermolysis and autoxidation, showcase the versatility and significance of these compounds in organic synthesis (Baumstark, Vásquez, & Mctush-Camp, 2013).
Pharmacological Importance of Morpholine and Pyrans Derivatives
Morpholine and pyrans derivatives, including structures similar to the queried compound, hold a prominent position due to their broad spectrum of pharmacological activities. The significance of these compounds in biochemistry and their diverse applications in drug design highlight their potential as pharmacophores for future medicinal chemistry research (Asif & Imran, 2019).
properties
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-(2-cyclohexylethoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36O11/c21-8-11-13(23)14(24)16(26)20(29-11)31-18-12(9-22)30-19(17(27)15(18)25)28-7-6-10-4-2-1-3-5-10/h10-27H,1-9H2/t11-,12-,13-,14+,15-,16-,17-,18-,19-,20-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHXPDNGQJSXOMW-OIIXUNCGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCOC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)CCO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36O11 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80429518 |
Source
|
Record name | Cymal-2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80429518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclohexylethyl-4-O-(a-D-glucopyranosyl)-b-D-glucopyranoside | |
CAS RN |
260804-65-7 |
Source
|
Record name | Cymal-2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80429518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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